N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide

Catalog No.
S3068037
CAS No.
1280942-18-8
M.F
C11H8F4N2OS
M. Wt
292.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethy...

CAS Number

1280942-18-8

Product Name

N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)acetamide

Molecular Formula

C11H8F4N2OS

Molecular Weight

292.25

InChI

InChI=1S/C11H8F4N2OS/c12-8-4-2-1-3-7(8)9(5-16)17-10(18)6-19-11(13,14)15/h1-4,9H,6H2,(H,17,18)

InChI Key

FPRPGBVTJPIUPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)CSC(F)(F)F)F

solubility

not available

N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide (CAS: 1280942-18-8) is a highly specialized, polyfluorinated synthetic intermediate and screening scaffold designed for advanced medicinal chemistry and agrochemical development [1]. It integrates an alpha-aminonitrile motif with a highly lipophilic trifluoromethylthio (-SCF3) ether and an ortho-fluorinated aromatic ring. In industrial procurement, this compound is primarily sourced as a late-stage building block or a direct screening candidate where extreme lipophilicity and metabolic resistance are required [1]. The presence of the alpha-cyano group provides a versatile synthetic handle for tetrazole or amidine conversion, while also functioning as a potential reversible covalent warhead for targeted enzyme inhibition workflows.

Substituting this compound with simpler analogs, such as N-[cyano(phenyl)methyl]-2-(methylsulfanyl)acetamide, critically compromises both metabolic stability and membrane permeability. The absence of the trifluoromethylthio (-SCF3) group reduces the Hansch lipophilicity parameter (π) by approximately 0.8 units, leading to inferior passive cellular uptake in phenotypic assays [2]. Furthermore, omitting the 2-fluoro substituent on the phenyl ring exposes the ortho position to rapid oxidative metabolism by hepatic cytochromes (e.g., CYP3A4), drastically reducing the compound's half-life in biological models [1]. For procurement workflows targeting robust pharmacokinetic profiles or highly lipophilic binding pockets, these generic substitutions result in premature assay failure and poor in vivo translation.

Enhanced Lipophilicity and Permeability via the Trifluoromethylthio (-SCF3) Motif

The inclusion of the -SCF3 group provides a massive boost to lipophilicity compared to standard thioethers. Based on class-level Hansch parameters, the -SCF3 group contributes a π value of 1.44, whereas a simple methylthio (-SCH3) group contributes only 0.61 [1]. This +0.83 log unit difference translates to exponentially higher partitioning into lipid bilayers, making this specific compound highly effective for assays requiring passive membrane permeability or penetration into deep, hydrophobic target pockets.

Evidence DimensionCalculated LogP contribution (Hansch π parameter)
Target Compound Dataπ ≈ 1.44 (for -SCF3 group)
Comparator Or Baselineπ ≈ 0.61 (for -SCH3 analog)
Quantified Difference+0.83 log units in lipophilicity contribution
ConditionsIn silico predictive modeling / standard SAR profiling

Procuring the -SCF3 derivative ensures superior passive membrane permeability in cellular assays compared to standard thioethers.

Prevention of Ortho-Oxidation via 2-Fluoro Phenyl Substitution

Standard phenyl-containing alpha-aminonitriles are highly susceptible to rapid oxidative clearance via ortho-hydroxylation by cytochrome P450 enzymes. The strategic placement of the 2-fluoro substituent in CAS 1280942-18-8 sterically and electronically deactivates this metabolic hotspot [1]. Compared to the unsubstituted N-[cyano(phenyl)methyl] baseline, this fluorination significantly extends the predicted microsomal half-life, ensuring the compound remains intact during prolonged cellular or in vivo screening.

Evidence DimensionHepatic microsomal clearance vulnerability
Target Compound DataSteric and electronic blocking of ortho-hydroxylation
Comparator Or BaselineUnsubstituted phenyl analog (highly vulnerable to CYP oxidation)
Quantified DifferenceElimination of the primary ortho-oxidation liability
ConditionsIn vitro human liver microsome (HLM) stability models

The 2-fluoro substitution prevents rapid metabolic degradation, making this exact compound necessary for in vivo or long-term cellular studies.

Precursor Suitability and Warhead Reactivity via the Alpha-Cyano Group

Unlike inert benzyl or alkyl linkers, the alpha-cyano group in this scaffold serves a dual purpose: it acts as a reactive electrophile capable of forming reversible thioimidate adducts with catalytic cysteines, and it serves as a synthetic precursor [1]. Compared to a des-cyano baseline (e.g., N-(2-fluorobenzyl) derivatives), this exact compound allows for direct [3+2] cycloadditions to form tetrazoles or direct deployment in covalent inhibitor screening libraries.

Evidence DimensionElectrophilic reactivity / Synthetic handle availability
Target Compound DataAlpha-cyano group enables direct nucleophilic attack or cycloaddition
Comparator Or BaselineDes-cyano analog (inert benzylic position)
Quantified DifferenceEnables covalent binding modes and multi-step heterocycle synthesis absent in the baseline
ConditionsEnzymatic assay conditions / Synthetic heterocycle derivation

Buyers targeting protease enzymes or requiring a precursor for tetrazole-based bioisosteres must procure this cyano-containing specific scaffold.

Development of Reversible Covalent Protease Inhibitors

Leveraging the alpha-cyano group as a warhead for targeting cysteine proteases (e.g., cathepsins, viral proteases), where the highly lipophilic -SCF3 group is required to access and anchor into deep hydrophobic sub-pockets [1].

Synthesis of Highly Lipophilic Tetrazole Bioisosteres

Utilizing the cyano group for [3+2] cycloaddition with azides to generate tetrazole-containing agrochemicals or pharmaceuticals, requiring the exact 1280942-18-8 precursor to retain the critical 2-fluoro and -SCF3 metabolic safeguards [2].

Phenotypic Screening for Agrochemical Nematicides

Employing the compound directly in high-throughput screening libraries where the combination of polyfluorination and thioether linkages is a proven, procurement-relevant motif for nematode toxicity and environmental soil stability [2].

XLogP3

3

Dates

Last modified: 04-15-2024

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